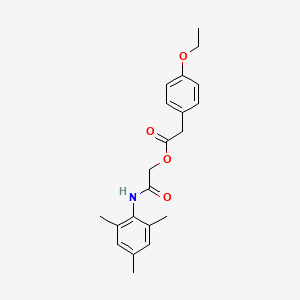
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, also known as MOEEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOEEA is a derivative of ethyl acetoacetate and has a mesitylamino group and an ethoxyphenyl group attached to it. MOEEA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Applications De Recherche Scientifique
- Field : Chemistry .
- Application : This compound could potentially be used in the synthesis of herbicidal ionic liquids .
- Method : The synthesis involves the use of (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds obtained differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
- Results : The basic physicochemical properties of the obtained ionic liquids were characterized, and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions .
- Field : Organic Chemistry .
- Application : This compound could potentially be used in the synthesis of furocoumarin derivatives .
- Method : The synthesis is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results : The structures of the obtained compounds were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Herbicidal Ionic Liquids Synthesis
Furocoumarin Derivatives Synthesis
- Field : Chemistry .
- Application : This compound could potentially be used in the synthesis of herbicidal ionic liquids .
- Method : The synthesis involves the use of (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds obtained differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .
- Results : The basic physicochemical properties of the obtained ionic liquids were characterized, and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions .
- Field : Organic Chemistry .
- Application : This compound could potentially be used in the synthesis of furocoumarin derivatives .
- Method : The synthesis is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results : The structures of the obtained compounds were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Synthesis of Herbicidal Ionic Liquids
Synthesis of Furocoumarin Derivatives
- Field : Chemistry .
- Application : This compound is a chemical reagent used in various chemical reactions .
- Method : The specific methods of application would depend on the particular chemical reaction being performed .
- Results : The results would also depend on the specific reaction .
Methyl 2-amino-2-(4-ethoxyphenyl)acetate
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Propriétés
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-5-25-18-8-6-17(7-9-18)12-20(24)26-13-19(23)22-21-15(3)10-14(2)11-16(21)4/h6-11H,5,12-13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNFMXNZLWUNQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
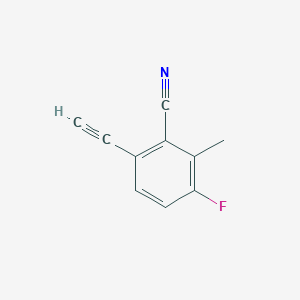
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
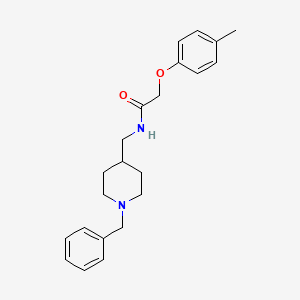
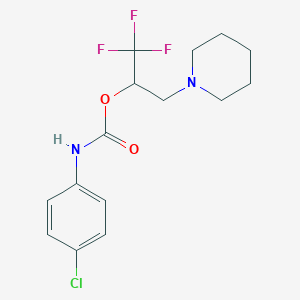
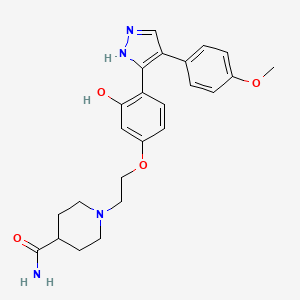

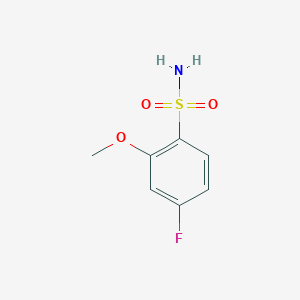
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)
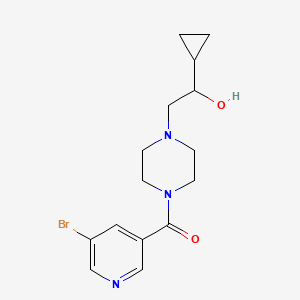
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)